3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-16-8-4-5-9-17(16)26(23,24)22-10-14(13-6-2-1-3-7-13)15(11-22)18-20-12-25-21-18/h1-9,12,14-15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLJLXOIMMDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the sulfonyl group and the oxadiazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound includes a pyrrolidine ring, a sulfonyl group attached to a chlorophenyl moiety, and an oxadiazole ring. The synthesis typically involves multi-step reactions that include the formation of the pyrrolidine ring followed by the introduction of the oxadiazole and sulfonyl groups. Key synthetic routes often utilize reagents such as chlorosulfonic acid and various catalysts to facilitate the formation of the desired product.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects .
- Antidiabetic Properties : Some derivatives have been evaluated in vivo using models such as Drosophila melanogaster, showing potential in lowering glucose levels . This suggests that they may influence insulin secretion or improve glucose metabolism.
- Antimicrobial Effects : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have shown effectiveness against various bacterial strains .
Applications in Medicinal Chemistry
The unique structural features of 3-(1-((2-chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole make it a candidate for several therapeutic applications:
- Cancer Therapeutics : Given its anticancer properties, this compound could be developed as a lead compound for new cancer therapies targeting specific types of tumors.
- Diabetes Management : Its potential role in regulating glucose levels positions it as a candidate for developing new antidiabetic medications.
- Antimicrobial Agents : The demonstrated antimicrobial activity suggests its utility in developing new antibiotics or antifungal treatments.
Case Study 1: Anticancer Activity
A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects on glioblastoma cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through DNA damage mechanisms .
Case Study 2: Antidiabetic Efficacy
In a model of diabetes using Drosophila melanogaster, specific oxadiazole derivatives were shown to lower glucose levels effectively. This highlights their potential as antidiabetic agents that could be further explored for human applications .
Summary of Findings
Mechanism of Action
The mechanism by which 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
- Analog from : Compounds with 1,3,4-oxadiazole (e.g., derivatives of 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl) exhibited moderate antibacterial activity against Bacillus subtilis and Escherichia coli . This suggests that the 1,2,4-oxadiazole in the target compound may offer distinct electronic properties for tailored bioactivity.
Oxadiazole vs. Triazole Derivatives
- Epoxiconazole (): A triazole-containing fungicide with a 2-chlorophenyl group. Triazoles are more basic than oxadiazoles, enabling stronger interactions with cytochrome P450 enzymes. The target compound’s oxadiazole core may reduce antifungal potency but improve selectivity for non-CYP targets .
Substituent Analysis
Pyrrolidine Modifications
- Target Compound : The 4-phenylpyrrolidine substituent introduces steric bulk, which may hinder binding to flat active sites but enhance selectivity for pockets with aromatic residues.
- Analog from : Compounds with phenylethyl-substituted pyrrolidine (e.g., 1a and 1b) showed antiviral activity, suggesting that the phenyl group in the target compound could similarly enhance target engagement .
Sulfonyl Group Impact
Key Research Findings
- Antiviral Potential: Structural analogs with pyrrolidine-oxadiazole scaffolds () demonstrated activity against RNA viruses, suggesting the target compound may share this trait .
- Antibacterial Limitations : Unlike 1,3,4-oxadiazole derivatives in , the target compound’s 1,2,4-oxadiazole core may reduce antibacterial efficacy due to altered electronic profiles .
- Metabolic Stability: The sulfonyl group likely enhances metabolic stability compared to non-sulfonylated analogs, as seen in .
Biological Activity
The compound 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its potential as an anticancer agent.
Chemical Structure and Synthesis
The structure of the compound features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes and yields:
| Step | Starting Material | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chlorobenzenesulfonamide | Nucleophilic substitution | Pyrrolidine derivative | 85% |
| 2 | Pyrrolidine derivative | Cyclization with oxadiazole precursor | Target compound | 70% |
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The biological evaluation of the compound revealed its cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound had an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating potent anticancer activity .
Case Studies:
- In vitro Evaluation : A study reported that compounds similar to the target molecule displayed cytotoxic effects on A549 cells with IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL . The results suggest that modifications in the oxadiazole structure can enhance biological activity.
- Molecular Docking Studies : Docking studies indicated that the compound binds effectively to key targets involved in cancer progression, such as thymidylate synthase (TS) . The binding affinity was comparable to established drugs like 5-Fluorouracil.
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial activity against gram-positive bacteria with MIC values as low as 7.9 µg/mL .
- Anti-inflammatory Activity : Compounds derived from oxadiazoles have been noted for their ability to inhibit COX enzymes, which are crucial in inflammatory processes .
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes like thymidylate synthase and COX enzymes.
- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?
The synthesis typically involves multi-step reactions, including sulfonylation and cyclization. For example:
- Step 1 : Formation of the pyrrolidine core via iridium-catalyzed amination (e.g., using crotyl acetate and a piperidine derivative under DME at 50°C) .
- Step 2 : Sulfonylation of the pyrrolidine nitrogen with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., Cs₂CO₃) to introduce the sulfonyl group .
- Step 3 : Oxadiazole ring formation via cyclization of a nitrile intermediate with hydroxylamine or via 1,3-dipolar cycloaddition .
- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) yields high-purity product (>95%) .
Advanced: How can enantioselective synthesis of this compound be optimized?
Enantioselectivity is achieved using chiral catalysts. For analogous oxadiazole derivatives:
- Catalyst : Iridium complexes with chiral ligands enable enantioselective amination, achieving up to 97% ee .
- Reaction Monitoring : Supercritical fluid chromatography (SFC) is critical for determining enantiomeric excess and optimizing reaction conditions .
- Temperature Control : Lower temperatures (e.g., 50°C) reduce racemization, while higher catalyst loading (300 mol% Cs₂CO₃) improves yield .
Basic: Which spectroscopic and analytical methods validate the compound’s structure and purity?
- 1H/13C NMR : Confirms proton and carbon environments, including sulfonyl and oxadiazole moieties .
- HRMS : Validates molecular weight and isotopic patterns .
- FTIR : Identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- SFC/HPLC : Assesses enantiopurity and detects diastereomers .
Advanced: How should researchers resolve discrepancies between spectroscopic data and computational models?
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Impurity Profiling : LC-MS or GC-MS detects trace byproducts that may skew spectral interpretations .
Basic: What are common impurities encountered during synthesis, and how are they removed?
- Byproducts : Unreacted sulfonyl chloride or residual amines.
- Purification Strategies :
- TLC Monitoring : Rf values (e.g., 0.55 in ethyl acetate) guide fraction collection .
Advanced: How can molecular docking and ADME studies inform biological activity assessment?
- Docking Workflow :
- ADME Analysis :
Advanced: What strategies address low yield in the oxadiazole cyclization step?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
- Microwave Assistance : Shorten reaction times (30–60 min vs. 24 hr) while maintaining yields >80% .
Basic: How is the compound’s stability assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
